molecular formula C11H13ClN2O3 B1414281 Methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate CAS No. 1256806-14-0

Methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate

Cat. No.: B1414281
CAS No.: 1256806-14-0
M. Wt: 256.68 g/mol
InChI Key: DDAVTAONSCMRPC-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate: is an organic compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.69 g/mol This compound features a pyridine ring substituted with a chloro group at the 3-position, a morpholine ring at the 6-position, and a methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is chlorinated at the 3-position.

    Morpholine Substitution: The 6-position of the pyridine ring is substituted with a morpholine group through nucleophilic substitution.

    Esterification: The carboxylic acid group at the 2-position is esterified to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Reduction Products: Reduced derivatives of the pyridine ring.

    Hydrolysis Products: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.

    Biochemical Studies: Used in studies involving enzyme inhibition and receptor binding.

Industry:

    Chemical Manufacturing: Utilized in the production of specialty chemicals and materials.

    Agricultural Chemicals: Explored for use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular interactions involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

  • Methyl 3-chloro-4-morpholin-4-ylpyridine-2-carboxylate
  • Methyl 3-chloro-5-morpholin-4-ylpyridine-2-carboxylate
  • Methyl 3-chloro-6-piperidin-4-ylpyridine-2-carboxylate

Uniqueness: Methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate is unique due to the specific positioning of the chloro and morpholine groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the morpholine ring can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

methyl 3-chloro-6-morpholin-4-ylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-16-11(15)10-8(12)2-3-9(13-10)14-4-6-17-7-5-14/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAVTAONSCMRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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